

The Central Role of Topoisomerase I in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Topoisomerase I inhibitor 15

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Topoisomerase I is a vital nuclear enzyme responsible for resolving topological challenges in DNA that arise during critical cellular processes such as replication, transcription, and recombination.[1][2][3] It alleviates DNA supercoiling by inducing transient single-strand breaks. The catalytic cycle involves the enzyme cleaving one strand of the DNA, forming a covalent intermediate known as the Top1 cleavage complex (Top1cc), where the enzyme is linked to the 3'-phosphate end of the broken DNA strand.[3] This allows the intact strand to pass through the break, after which Top1 re-ligates the cleaved strand, completing the relaxation of the DNA.[3] Given its essential role in cell proliferation, Top1 is a validated and significant target for cancer chemotherapy.[4][5]

General Mechanism of Action: Topoisomerase I "Poisons"

The most clinically effective Top1 inhibitors do not block the catalytic activity of the enzyme but act as "poisons".[6] These agents, including the indenoisoquinolines and the well-known camptothecins, function by trapping the Top1-DNA cleavage complex.[7][8][9] This mechanism is a form of interfacial inhibition, where the inhibitor binds to the transient complex formed between the enzyme and the DNA.[7][8]

The inhibitor stabilizes the Top1cc, preventing the DNA re-ligation step.[7][9] This leads to an accumulation of single-strand breaks covalently linked to a Top1 enzyme. While these complexes are reversible, their persistence is cytotoxic.[8] The primary mechanism of cell killing occurs when a DNA replication fork collides with a trapped Top1cc.[7][8] This collision

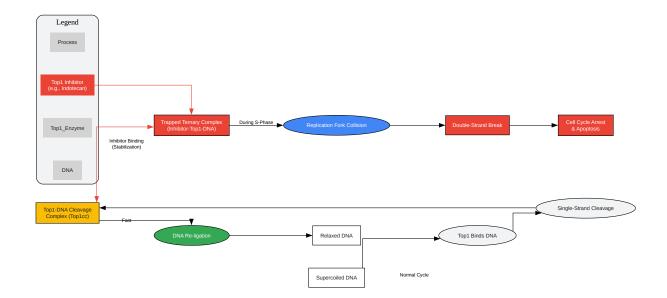




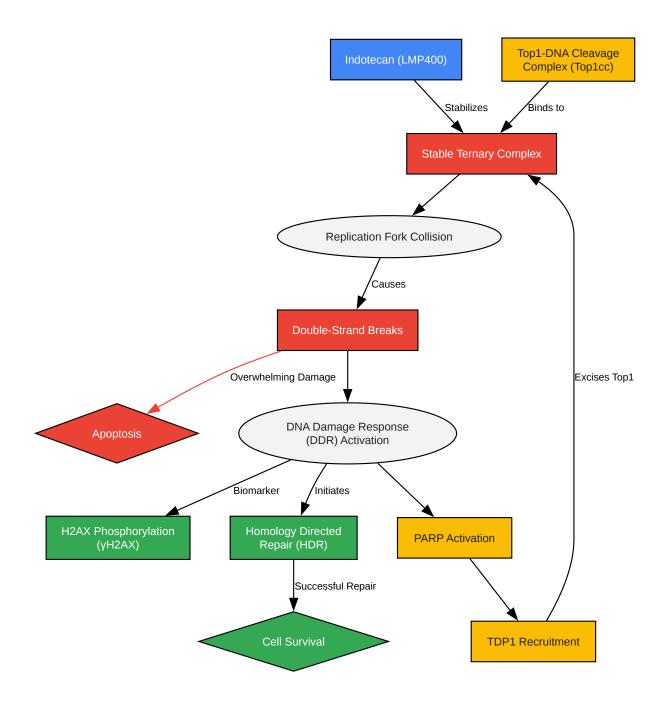


converts the single-strand break into a permanent, irreversible, and highly cytotoxic double-strand break.[8] The accumulation of these double-strand breaks triggers cell cycle arrest, typically in the S and G2 phases, and ultimately initiates apoptosis (programmed cell death). [10]

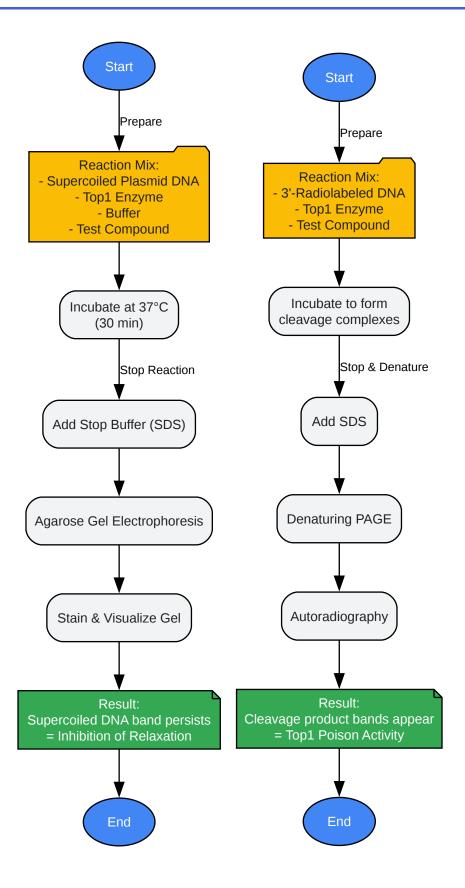




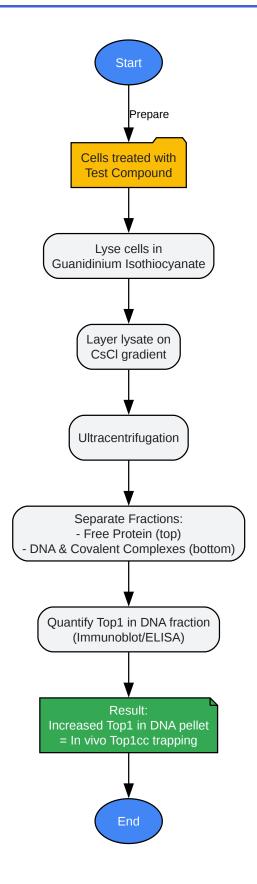












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- To cite this document: BenchChem. [The Central Role of Topoisomerase I in Cellular Processes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383911#topoisomerase-i-inhibitor-15-mechanism-of-action]

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